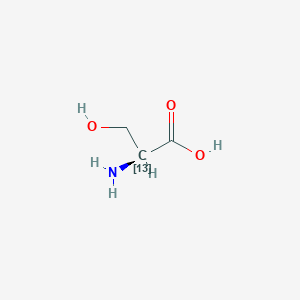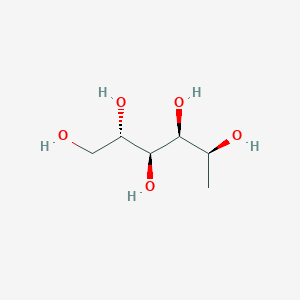![molecular formula C14H24N4O2S2 B110010 4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical CAS No. 123557-49-3](/img/structure/B110010.png)
4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The '4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical', commonly known as DTBN, is a stable free radical compound that has been widely used in scientific research. The compound is a member of the nitroxide family and is known for its ability to act as a spin label for proteins, lipids, and nucleic acids. DTBN is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
DTBN acts as a spin label by covalently attaching to a specific site on a protein, lipid, or nucleic acid. The compound contains a stable free radical that can be detected using electron paramagnetic resonance (EPR) spectroscopy. The EPR spectrum of DTBN provides information about the local environment of the spin label, including the distance between the spin label and other molecules.
Biochemical and Physiological Effects:
DTBN has no known biochemical or physiological effects on living organisms. The compound is stable and does not react with other molecules in biological systems. DTBN is a non-toxic compound that can be safely used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
DTBN has several advantages as a spin label for biological molecules. The compound is stable and can be easily synthesized in a laboratory setting. DTBN is also non-toxic and does not interfere with biological processes. However, DTBN has some limitations in laboratory experiments. The compound can only be used to study molecules that have a specific site for spin labeling. DTBN also requires specialized equipment, such as an EPR spectrometer, for detection.
Orientations Futures
DTBN has several potential future directions for scientific research. The compound can be used to study the structure and dynamics of biological membranes in more detail. DTBN can also be used to study protein-protein interactions in complex biological systems, such as cells and tissues. The development of new methods for DTBN synthesis and spin labeling can also lead to new applications of the compound in various fields of research.
Méthodes De Synthèse
DTBN can be synthesized using various methods, including the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with 1,2-dithiolane-3-one followed by oxidation with hydrogen peroxide. Another method involves the reaction of TEMPO with 1,2-dithiolane-3-thione followed by oxidation with hydrogen peroxide. The synthesis of DTBN is a straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
DTBN has been extensively used in scientific research as a spin label for proteins, lipids, and nucleic acids. The compound is used to study protein-protein interactions, protein-lipid interactions, and protein-nucleic acid interactions. DTBN is also used to study the structure and dynamics of biological membranes. The compound has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Propriétés
InChI |
InChI=1S/C14H24N4O2S2/c1-11(2)9(15-13(5,6)17(11)19)21-22-10-12(3,4)18(20)14(7,8)16-10/h1-8H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVVJYHWMWJAJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1[O])(C)C)SSC2=NC(N(C2(C)C)[O])(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)










![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)

